molecular formula C6H5ClN2O B12627200 5-Amino-4-chloronicotinaldehyde CAS No. 1060804-24-1

5-Amino-4-chloronicotinaldehyde

Katalognummer: B12627200
CAS-Nummer: 1060804-24-1
Molekulargewicht: 156.57 g/mol
InChI-Schlüssel: CUQGWIDAQCNWIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-chloronicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloronicotinaldehyde can be achieved through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the oxidation of 6-methylpyrimidyl-2,4(1H,3H)-dione followed by hydrogen chlorination and reduction of the formyl group .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield, high purity, and low cost, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-chloronicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the aldehyde group.

    Substitution: The amino and chloro groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various nicotinamide derivatives, which have applications in different fields of research and industry.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-chloronicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-4-chloronicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of other biologically active molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-5-chloronicotinaldehyde: A closely related compound with similar properties and applications.

    2-Amino-4-chloronicotinaldehyde: Another similar compound used in various research applications.

Uniqueness

5-Amino-4-chloronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

1060804-24-1

Molekularformel

C6H5ClN2O

Molekulargewicht

156.57 g/mol

IUPAC-Name

5-amino-4-chloropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-9-2-5(6)8/h1-3H,8H2

InChI-Schlüssel

CUQGWIDAQCNWIF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)N)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.